molecular formula C13H17NO3 B14242434 3-Acetamido-3-phenylpropyl acetate CAS No. 281681-23-0

3-Acetamido-3-phenylpropyl acetate

Cat. No.: B14242434
CAS No.: 281681-23-0
M. Wt: 235.28 g/mol
InChI Key: JBEWDUXOACFWME-UHFFFAOYSA-N
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Description

3-Acetamido-3-phenylpropyl acetate is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is known for its unique structure, which includes an acetamido group and a phenylpropyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-phenylpropyl acetate typically involves the reaction of 3-amino-3-phenylpropyl acetate with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-amino-3-phenylpropyl acetate+acetic anhydride3-Acetamido-3-phenylpropyl acetate+acetic acid\text{3-amino-3-phenylpropyl acetate} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-amino-3-phenylpropyl acetate+acetic anhydride→3-Acetamido-3-phenylpropyl acetate+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-phenylpropyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetamido-3-phenylpropyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetamido-3-phenylpropyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl moiety can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-phenylpropyl acetate
  • 3-Acetoxy-1-acetylamino-1-phenylpropane
  • 3-Acetoxy-1-phenylpropane

Uniqueness

3-Acetamido-3-phenylpropyl acetate is unique due to its combination of an acetamido group and a phenylpropyl acetate moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

281681-23-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(3-acetamido-3-phenylpropyl) acetate

InChI

InChI=1S/C13H17NO3/c1-10(15)14-13(8-9-17-11(2)16)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

JBEWDUXOACFWME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCOC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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